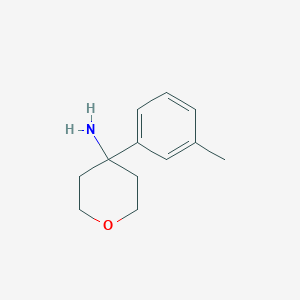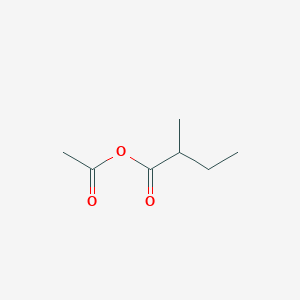
N'-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl. It is also known by its IUPAC name, nitroso (p-tolyl)methanamine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Métodos De Preparación
The synthesis of N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 4-methylbenzene-1-carboximidamide with hydroxylamine hydrochloride under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It may also interact with proteins and other biomolecules, leading to changes in cellular pathways and functions .
Comparación Con Compuestos Similares
N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride can be compared with other similar compounds such as:
4-methylbenzene-1-carboximidamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
N’-hydroxybenzene-1-carboximidamide: Similar structure but without the methyl group, leading to variations in its biological and chemical behavior.
N’-hydroxy-4-chlorobenzene-1-carboximidamide:
N’-hydroxy-4-methylbenzene-1-carboximidamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
N'-hydroxy-4-methylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-2-4-7(5-3-6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
Clave InChI |
SUFOKYMNVDKXRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate](/img/structure/B11818841.png)


![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)





